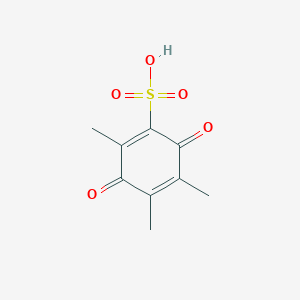
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves organic synthesis reactions. Specific synthetic routes and reaction conditions can vary, but they generally include the use of reagents such as N-bromosuccinimide in acetonitrile-water mixtures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar organic synthesis techniques, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in pharmacological applications, it may interact with specific enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This compound has a similar structure but with different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Uniqueness
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
805183-15-7 |
|---|---|
Fórmula molecular |
C9H10O5S |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C9H10O5S/c1-4-5(2)8(11)9(15(12,13)14)6(3)7(4)10/h1-3H3,(H,12,13,14) |
Clave InChI |
XEHYYSLARNLHQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


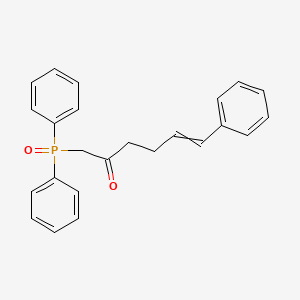
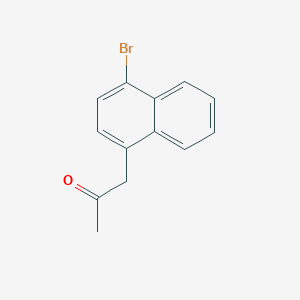
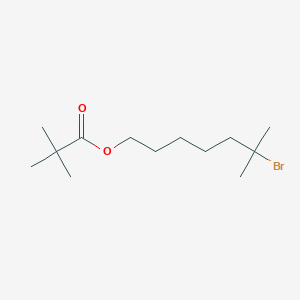
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
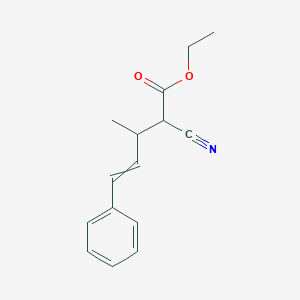
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
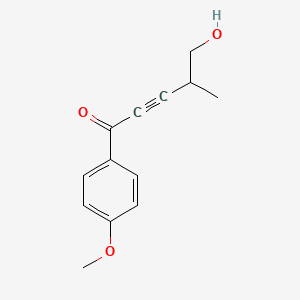
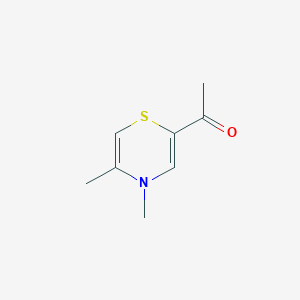
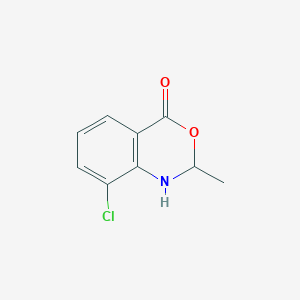
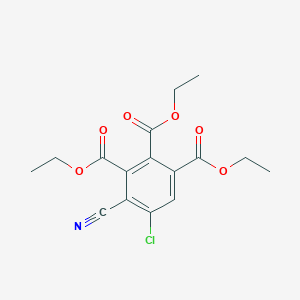
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
